3-Cyclopropoxy-2-methyl-6-(methylthio)pyridine
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Overview
Description
3-Cyclopropoxy-2-methyl-6-(methylsulfanyl)pyridine: is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methyl group at the 2-position, and a methylsulfanyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-methyl-6-(methylsulfanyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution Reactions: The introduction of the cyclopropoxy, methyl, and methylsulfanyl groups can be achieved through substitution reactions. For example, the cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropylating agent.
Reaction Conditions: These reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of 3-Cyclopropoxy-2-methyl-6-(methylsulfanyl)pyridine may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-2-methyl-6-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-methyl-6-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methyl-6-(methylsulfanyl)pyridine depends on its specific application. For example, if used as a drug candidate, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropoxy and methylsulfanyl groups may play a role in modulating the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 3-Cyclopropoxy-6-methyl-2-(methylsulfanyl)pyridine : Similar structure but with a different substitution pattern.
- 3-Cyclopropoxy-6-methoxy-2-(methylsulfanyl)pyridine : Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 3-Cyclopropoxy-2-methyl-6-(methylsulfanyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclopropoxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H13NOS |
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Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methyl-6-methylsulfanylpyridine |
InChI |
InChI=1S/C10H13NOS/c1-7-9(12-8-3-4-8)5-6-10(11-7)13-2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
LZUBLFQNYVLUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC)OC2CC2 |
Origin of Product |
United States |
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